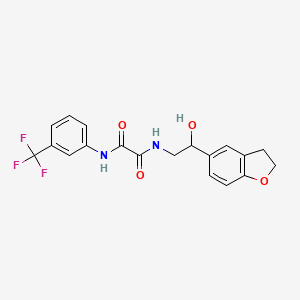

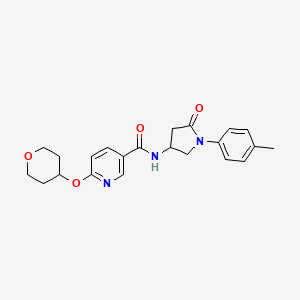

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

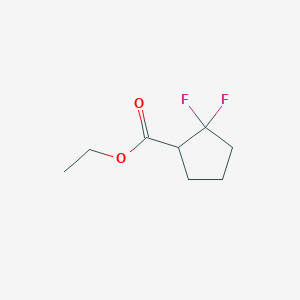

The compound is a complex organic molecule that contains a 2,3-dihydrobenzofuran moiety, a trifluoromethylphenyl group, and an oxalamide group. The 2,3-dihydrobenzofuran is a type of benzofuran, a bicyclic compound made up of a benzene ring fused to a furan ring . The trifluoromethylphenyl group is a phenyl group (a benzene ring) with a trifluoromethyl (-CF3) substituent. Oxalamide is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 2,3-dihydrobenzofuran moiety would introduce a degree of three-dimensionality to the molecule, and the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The benzofuran and phenyl rings might undergo electrophilic aromatic substitution reactions, and the oxalamide group could be involved in various reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel Synthesis Approaches: Research demonstrates innovative methods for synthesizing 3-substituted 2,3-dihydrobenzofurans, offering potential utility in drug discovery by exploiting ortho-quinone methide intermediates for regioselective synthesis (Abdul kadar Shaikh & G. Varvounis, 2014).

Biological Activity and Therapeutic Potential

Neuroprotective Properties

A study investigating the effects of certain Na+/Ca2+ exchange inhibitors highlighted the therapeutic potential of compounds structurally related to dihydrobenzofurans in protecting against hypoxia/reoxygenation-induced neuronal damage, suggesting a promising avenue for neuroprotective drug development (T. Iwamoto & S. Kita, 2006).

Anticancer Activity

Research into sulfur-containing heterocyclic analogs, including those related to benzofuran structures, has shown that these compounds can induce apoptosis and cell cycle arrest in cancer cells, providing a basis for the development of new anticancer therapies (B. Haridevamuthu et al., 2023).

Environmental and Material Science Applications

- Polymer Development: Research has explored the synthesis of polybenzimidazoles containing ether linkages and bulky substituents for use in high-temperature proton exchange membrane fuel cells, demonstrating the utility of dihydrobenzofuran derivatives in creating materials with high thermal and chemical stability (Jyh‐Chien Chen et al., 2016).

Safety and Hazards

Orientations Futures

Benzofuran derivatives are a focus of research due to their diverse pharmacological activities, and they are the basic building blocks for drug synthesis and chemical raw materials . Therefore, compounds like the one you mentioned could potentially be of interest in the development of new drugs or therapies .

Mécanisme D'action

Target of Action

Compounds containing a benzofuran ring, such as this one, have been found to have many biological activities . They have been shown to be kinase inhibitors , which means they could potentially target kinases in the body.

Mode of Action

As potential kinase inhibitors, these compounds could bind to the kinase enzymes, preventing them from adding a phosphate group to other proteins, and thus inhibiting their activity .

Biochemical Pathways

The inhibition of kinases can affect various biochemical pathways, including those involved in cell proliferation, as kinases play a crucial role in cell signaling .

Result of Action

The result of kinase inhibition can lead to a decrease in cell proliferation, which is why kinase inhibitors are often used in cancer treatment .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c20-19(21,22)13-2-1-3-14(9-13)24-18(27)17(26)23-10-15(25)11-4-5-16-12(8-11)6-7-28-16/h1-5,8-9,15,25H,6-7,10H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYLMCALKBPDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)